Dibutyl dodecyl phosphate

Description

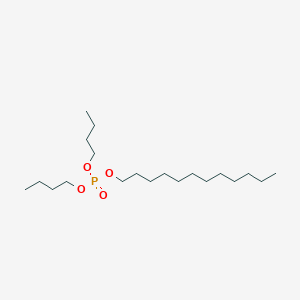

Structure

2D Structure

Properties

CAS No. |

106133-56-6 |

|---|---|

Molecular Formula |

C20H43O4P |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

dibutyl dodecyl phosphate |

InChI |

InChI=1S/C20H43O4P/c1-4-7-10-11-12-13-14-15-16-17-20-24-25(21,22-18-8-5-2)23-19-9-6-3/h4-20H2,1-3H3 |

InChI Key |

VWQAXZJWMHLYNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(OCCCC)OCCCC |

Origin of Product |

United States |

Contextualization Within Organophosphate Ester Chemistry

Organophosphate esters (OPEs) are a class of organophosphorus compounds characterized by a central phosphate (B84403) molecule bonded to organic groups, with the general structure O=P(OR)₃. nih.gov These compounds can be synthesized with identical alkyl or aryl groups (symmetric esters) or with different organic substituents, leading to mixed esters like dibutyl dodecyl phosphate. nih.gov The specific nature of these attached groups significantly dictates the physicochemical properties and, consequently, the applications of the individual OPE.

This compound is a trialkyl phosphate ester, a specific subgroup of OPEs. It possesses two butyl (C₄H₉) groups and one long-chain dodecyl (C₁₂H₂₅) group esterified to the phosphate core. This asymmetric structure differentiates it from more common symmetric OPEs, such as tributyl phosphate (TBP), and suggests a combination of properties derived from both its short and long alkyl chains. The shorter butyl groups influence its solvency and viscosity, while the long dodecyl chain is expected to increase its hydrophobicity and impart surfactant-like qualities.

Table 1: General Properties of Organophosphate Ester Classes

| Property | Alkyl Esters | Aryl Esters | Mixed Alkyl/Aryl Esters |

|---|---|---|---|

| Primary Use | Plasticizers, Solvents, Hydraulic Fluids, Antifoaming Agents nih.govchemicalbook.com | Flame Retardants, Plasticizers nih.gov | Specialty applications requiring tailored properties |

| Volatility | Generally higher | Generally lower | Variable |

| Hydrophobicity | Increases with alkyl chain length | Moderate to High | Variable, dependent on specific groups |

| Synthesis Route | Reaction of phosphorus oxychloride with alcohols nih.gov | Reaction of phosphorus oxychloride with phenols nih.gov | Stepwise esterification or transesterification researchgate.netgoogle.com |

Research Significance and Potential Applications Landscape

While specific research dedicated exclusively to dibutyl dodecyl phosphate (B84403) is not extensively documented, its potential applications can be inferred from the well-established roles of its structural relatives, dibutyl phosphate (DBP) and other long-chain alkyl phosphates. The broader class of OPEs serves in a multitude of industrial roles, including as flame retardants, plasticizers, hydraulic fluids, solvents, and antifoam agents. nih.govlyzhongdachem.com

The presence of the dibutyl phosphate moiety suggests potential utility in areas where DBP is already used. Dibutyl phosphate itself is employed as a catalyst for cross-linking in the paint and coatings industry and as an antistatic agent for textiles. chemicalbook.com It is also a known degradation product of tributyl phosphate and is significant in nuclear fuel reprocessing, where it acts as an extraction agent that can complex with metals like uranium and zirconium. google.comunlv.edunih.gov

The incorporation of the dodecyl group suggests additional or enhanced functionalities. Long-chain alkyl groups typically increase lubricity and surface activity. Therefore, dibutyl dodecyl phosphate is a candidate for applications such as:

Specialty Plasticizers: Offering a unique balance of properties for specific polymers.

Advanced Lubricants or Hydraulic Fluids: Where the combination of butyl and dodecyl chains could provide optimal viscosity and thermal stability.

Extraction Agents: In solvent extraction processes, the dodecyl group could enhance solubility in organic diluents like dodecane (B42187), potentially improving the extraction efficiency for specific metals. unlv.edu

Surfactants or Flotation Agents: The molecular structure, with a polar phosphate head and non-polar alkyl tails of varying lengths, is characteristic of a surfactant, potentially useful in mineral flotation processes. researchgate.net

Advanced Applications of Dibutyl Dodecyl Phosphate in Chemical Processes

Solvent Extraction Systems Utilizing Dibutyl Phosphate (B84403)

Dibutyl phosphate (DBP) is a primary degradation product of tributyl phosphate (TBP), the main extractant in the PUREX (Plutonium and Uranium Recovery by Extraction) process for reprocessing spent nuclear fuel. unlv.eduispc-conference.org Although its formation is often unintentional, the presence of DBP significantly influences the extraction and separation of various metal ions due to its strong chelating properties. unlv.edu Its behavior is typically studied in an n-dodecane diluent, which is the standard organic solvent in these systems. unlv.eduresearchgate.net

The presence of DBP in TBP-based solvent extraction systems complicates the partitioning of actinides and lanthanides. In the PUREX process, trivalent actinides are typically not extracted under normal conditions because they form weaker complexes with TBP. unlv.edu However, DBP is a strong complexing agent and can interfere with the intended separation and purification of actinides by forming stable complexes that inhibit their stripping from the organic phase. unlv.edunih.gov This effect can disrupt the efficiency of processes designed to separate minor actinides from lanthanides, a critical step in advanced nuclear fuel cycle concepts like partitioning and transmutation. chalmers.se For instance, in processes designed for group actinide extraction (GANEX), the goal is to separate actinides from fission products, including the chemically similar trivalent lanthanides. chalmers.se The presence of degradation products like DBP can negatively impact the separation factors between these groups.

The complexation chemistry of DBP with fission products like technetium (Tc) and zirconium (Zr), as well as with uranium (U), is a critical area of study due to its impact on reprocessing efficiency. unlv.edu

Technetium (Tc): While Tc(VII) is the usual species in nitric acid, it can be reduced to Tc(IV), which is not typically extracted by TBP. unlv.edu However, Tc(IV) forms kinetically stable complexes with DBP, allowing it to be extracted into the organic phase. unlv.edu Studies using X-ray Absorption Fine Structure (XAFS) spectroscopy have investigated the speciation of Tc(IV) after extraction with DBP in dodecane (B42187). unlv.edu Research has identified the formation of dinuclear technetium species. For example, when extracted from water, a species with the proposed formula [Tc₂O₂(DBP·HDBP)₄] was identified, while extraction from 1M nitric acid yielded a species proposed to be [Tc₂O(NO₃)₂(DBP)₂(DBP·HDBP)₂]. unlv.edu The interatomic Tc-Tc distances in these complexes were found to be approximately 2.55 Å in the Tc₂O₂ unit and 3.57 Å in the Tc₂O unit. unlv.edu

Zirconium (Zr): Zirconium is known to be problematic in reprocessing due to its tendency to form crud and stable complexes. DBP strongly extracts Zr(IV). Depending on the Zr:HDBP ratio in nitric acid, species such as Zr(NO₃)₃(DBP) and Zr(NO₃)₂(DBP)₂(HDBP)₂ can form in the organic phase. nih.gov The interaction between zirconium dibutyl phosphate complexes and the diluent has been a subject of both experimental and computational studies. researchgate.net

Table 1: Proposed Technetium(IV)-DBP Complexes in a Dodecane System This table is based on data from XAFS spectroscopy studies.

| Extraction Medium | Proposed Complex Formula | Tc-Tc Bond Distance (Å) |

| Water (H₂O) | [Tc₂O₂(DBP·HDBP)₄] | ~2.55 |

| 1M Nitric Acid | [Tc₂O(NO₃)₂(DBP)₂(DBP·HDBP)₂] | ~3.57 |

| Data sourced from Digital Scholarship @UNLV. unlv.edu |

The interaction of metal-DBP complexes in the organic diluent can lead to the formation of a third, heavy organic phase, which is highly undesirable in solvent extraction processes. nih.gov This phenomenon occurs when the concentration of the metal-ligand complex exceeds its solubility in the diluent. The formation of this third phase is linked to the aggregation of the complexes into reverse micelles or larger polymeric structures. dntb.gov.ua

In the Tc(IV)-HDBP-dodecane system, splitting of the organic phase into a light phase and a heavy phase (third phase) has been observed. nih.govresearchgate.net The concentration of technetium in the heavy phase was found to be an order of magnitude higher than in the light phase. nih.gov EXAFS analysis suggests different Tc species in each phase: Tc(NO₃)₃(DBP)(HDBP)₂ in the light phase and the more aggregated Tc(NO₃)₂(DBP)₂(HDBP)₂ in the heavy phase. nih.govresearchgate.net This behavior highlights how DBP facilitates the formation of polynuclear or aggregated species that drive phase separation. unlv.edu

The performance of solvent extraction systems in nuclear fuel reprocessing is significantly hindered by the presence of DBP. researchgate.net As a degradation product of TBP from radiolysis and hydrolysis, its formation is continuous during plant operations. ispc-conference.orgresearchgate.net DBP forms highly stable complexes with plutonium (Pu) and uranium (U), which complicates their separation from fission products and from each other. unlv.edu The presence of DBP is a well-known cause of increased product losses and reduced decontamination efficiencies. researchgate.net

To counteract these effects, spent solvent is typically washed with chemical solutions, such as sodium carbonate, to remove DBP and other degradation products. researchgate.net Research has also explored alternative washing agents like hydrazine (B178648) carbonate, which has shown effectiveness in treating solvents degraded by high radiation doses, restoring their performance to levels comparable to fresh solvent. researchgate.net The management of the aqueous waste generated from these washing processes, which contains DBP and actinides, requires further treatment steps. researchgate.net

Material Science and Advanced Functional Materials

Beyond its role in nuclear chemistry, phosphate esters, including dibutyl phosphate, serve as functional additives in material science, particularly in the modification of polymers.

Dibutyl phosphate is used as a functionalizing agent in the polymer industry. adeka.co.jpnih.gov Such additives are incorporated into polymers to enhance their intrinsic properties or to impart new characteristics. adeka.co.jp

Plasticizers: DBP can act as a plasticizer, a substance that is added to a material to make it softer and more flexible. adeka.co.jpnih.gov Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature, which increases the material's flexibility. adeka.co.jp While phthalates like Dioctyl Phthalate (DOP) are common, various phosphate esters are also used for this purpose, often providing additional benefits like flame retardancy. adeka.co.jppcc.eu

Anti-static Agents: Dibutyl phosphate has applications as an anti-static agent, particularly in the textile industry. nih.gov

Flame Retardants: Phosphate esters as a class are well-known for their flame-retarding properties and are used as additives in polymers like PVC and polyurethane foams. pcc.eu They offer excellent plasticizing performance alongside flame retardancy, making them suitable for applications requiring flexibility and fire safety, such as in wire and cable insulation or coated textiles. pcc.eu

Processing Stabilizers: Organophosphites, a related class of compounds, are used as secondary antioxidants and processing stabilizers. pcc.eu They protect the polymer from thermal degradation during processing, ensuring color stability and maintaining the physical properties of the final product. pcc.eu

Precursors for Novel Inorganic Materials (e.g., Phosphates for Bioceramics)

The synthesis of advanced inorganic materials, particularly for biomedical applications, often relies on precisely designed molecular precursors. Alkyl phosphates, including those with long alkyl chains like the dodecyl group found in dibutyl dodecyl phosphate, are emerging as valuable precursors for the production of bioceramics. researchgate.net Bioceramics, such as calcium phosphates, are widely utilized for bone regeneration due to their biocompatibility and osteoconductivity. nih.gov

The use of alkyl phosphates as precursors offers several advantages. The organic alkyl groups can act as structure-directing agents, influencing the morphology and porosity of the final ceramic product. Furthermore, their decomposition upon heating can be tailored to control the formation of the desired inorganic phase.

Recent research has demonstrated the synthesis of calcium alkyl phosphates with varying alkyl chain lengths, including butyl, octyl, and dodecyl, as precursors for bioceramics. researchgate.net These studies have shown that the resulting calcium alkyl phosphates, with the general formula Ca(RPO₄H)₂, are novel compounds not previously documented in the literature. researchgate.net The thermal decomposition of these precursors is a critical step in forming the final bioceramic material. For instance, simultaneous thermal analysis has shown that calcium dodecyl phosphate decomposes in two stages at temperatures up to 280°C. researchgate.net This decomposition involves the cleavage of the alkyl chain and the subsequent formation of carbon dioxide and water vapor. researchgate.net

The morphology of the resulting ceramic powder is also influenced by the nature of the alkyl phosphate precursor. For example, calcium dodecyl phosphate, when fired at 900°C, yields particles with a size of about 300-400 nm, which is promising for the fabrication of dense bioceramics. researchgate.net The use of such precursors could pave the way for manufacturing bioceramics not only through traditional methods like isostatic pressing but also through advanced additive manufacturing techniques. researchgate.net

Table 1: Decomposition Temperatures of Calcium Alkyl Phosphate Precursors

| Calcium Alkyl Phosphate | Decomposition Temperature (°C) |

| Calcium Butyl Phosphate | 290 |

| Calcium Dibutyl Phosphate | 300 |

| Calcium Octyl Phosphate | 278-280 |

| Calcium Dodecyl Phosphate | 278-280 |

Source: researchgate.net

Formulation in Lubricant Systems and Other Additives

Trialkyl phosphates have a long history of use as additives in lubricant formulations, where they function as anti-wear and extreme pressure (EP) agents. google.commdpi.com They form protective films on metal surfaces under conditions of high pressure and temperature, preventing direct metal-to-metal contact and reducing friction and wear. lubrication.expert The effectiveness of a trialkyl phosphate lubricant additive is influenced by the nature of its alkyl groups. While triaryl phosphates exhibit high thermal stability, trialkyl phosphates generally offer a high viscosity index. google.com

The presence of mixed alkyl chains, such as in this compound, can offer a balance of properties. The shorter butyl groups may contribute to good solubility in the base oil, while the long dodecyl chain can enhance the lubricity and film-forming characteristics.

Studies on acidic phosphates with varying chain lengths, including dodecyl phosphate, have provided valuable insights into their performance as lubricant additives. Research has shown that while the wear scar diameter of dodecyl phosphate is higher than that of the commonly used tricresyl phosphate (TCP), it exhibits significantly better extreme pressure properties, as indicated by the initial seizure load (ISL). uni-hamburg.de

Table 2: Performance of Acidic Phosphate Lubricant Additives

| Additive | Wear Scar Diameter (mm) | Initial Seizure Load (kg) | Weld Load (kg) |

| Tricresyl Phosphate (TCP) | 0.28 | 40 | 110 |

| Di-alkyl/Mono-alkyl Phosphates | 0.32 - 0.76 | 80 - 160 | 130 - 160 |

Source: uni-hamburg.de

These findings suggest that long-chain alkyl phosphates can provide superior protection under extreme pressure conditions. The use of mixed trialkyl phosphates like this compound could therefore be advantageous in formulating high-performance lubricants for demanding applications, such as in automotive and industrial gearboxes and in gas turbines. google.com

Development of Coating and Surface Treatment Formulations

Phosphate esters are also utilized in the formulation of coatings and surface treatments, where they can perform a variety of functions. nih.govatamanchemicals.com In paint and coating formulations, trialkyl phosphates can act as leveling aids, coalescing agents, and defoamers. atamanchemicals.com For instance, tributoxyethyl phosphate, a trialkyl phosphate, is known to improve the leveling and gloss of acrylic-based polishes, contributing to a "dry bright" finish. atamanchemicals.com

The presence of a long alkyl chain, such as the dodecyl group in this compound, can impart hydrophobic properties to a coating, which is beneficial for waterproofing applications. atamanchemicals.com Furthermore, some alkyl phosphates serve as adhesion promoters and provide corrosion protection. atamanchemicals.com

Phosphate conversion coatings are a widely used surface treatment for metals to enhance corrosion resistance and paint adhesion. ipme.ruairedale-group.com While this process typically involves the application of an aqueous solution of phosphoric acid and metal salts, the principles of phosphate film formation are relevant. The formation of an insoluble, crystalline phosphate layer on the metal surface provides a barrier against corrosion and a receptive surface for subsequent coatings. airedale-group.com

The incorporation of trialkyl phosphates like this compound into organic coating formulations can be seen as a way to build in corrosion protection and enhance the physical properties of the coating. Their ability to act as plasticizers can also improve the flexibility and durability of the coating film. atamankimya.com

Theoretical and Computational Investigations of Dibutyl Dodecyl Phosphate

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of dibutyl dodecyl phosphate (B84403) are key determinants of its physical and chemical properties. Computational methods allow for a detailed exploration of these characteristics.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimized geometry of dibutyl dodecyl phosphate. While specific DFT studies on this compound are not extensively available in public literature, a wealth of research on analogous short- and long-chain trialkyl phosphates, such as tributyl phosphate (TBP) and dibutyl phosphoric acid (DBP), provides a solid foundation for understanding its properties. nih.govnih.govresearchgate.netresearchgate.net

These calculations typically involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. The results provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, the central phosphorus atom is bonded to four oxygen atoms in a tetrahedral arrangement. One oxygen is double-bonded (the phosphoryl oxygen), while the other three are single-bonded to the two butyl groups and the dodecyl group.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density and atomic charges. The phosphoryl oxygen (P=O) is the most electronegative site in the molecule, carrying a significant partial negative charge, which makes it a primary site for intermolecular interactions. The phosphorus atom, in turn, carries a partial positive charge. This charge distribution is fundamental to its behavior as a solvent, extractant, and ligand.

Table 1: Representative Geometric and Electronic Parameters for the Phosphate Group in Trialkyl Phosphates from DFT Calculations (Note: These are typical values based on studies of analogous compounds like tributyl phosphate.)

| Parameter | Typical Calculated Value |

| P=O Bond Length | ~1.48 Å |

| P-O Bond Length | ~1.60 Å |

| O=P-O Bond Angle | ~115-118° |

| O-P-O Bond Angle | ~100-105° |

| Partial Charge on P | +1.2 to +1.5 e |

| Partial Charge on P=O Oxygen | -0.6 to -0.8 e |

| Partial Charge on Ester Oxygens | -0.4 to -0.6 e |

This table presents interactive data. You can sort and filter the information as needed.

This compound is a flexible molecule with numerous possible conformations due to the rotation around its single bonds (P-O, O-C, and C-C). Conformational analysis aims to identify the most stable isomers and the energy barriers between them. researchgate.net The long dodecyl chain, in particular, introduces a high degree of conformational freedom.

Computational studies on similar long-chain molecules show that the alkyl chains tend to adopt a staggered, all-trans conformation to minimize steric hindrance, which is the lowest energy state. However, rotations around the C-C bonds can lead to gauche conformations, which are slightly higher in energy.

The orientation of the butyl and dodecyl groups relative to the phosphate core also defines different conformers. The rotation around the P-O-C-C dihedral angles is particularly important. Studies on trialkyl phosphates have identified several stable conformers, often designated by the sequence of trans (t) and gauche (g) orientations of the alkyl chains. The relative energies of these conformers are typically within a few kcal/mol of each other, meaning that multiple conformations can coexist at room temperature. The energetic landscape, which maps the energy of the molecule as a function of its conformational coordinates, can be calculated to understand the pathways and barriers for interconversion between different isomers.

Intermolecular Interactions and Supramolecular Assembly

The way this compound molecules interact with each other and with other molecules (solvents, solutes) is fundamental to its function in various applications. Computational modeling is essential for studying these complex interactions.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into how individual molecules aggregate to form larger structures, such as dimers, trimers, and even larger clusters or reverse micelles, especially in non-polar solvents like dodecane (B42187). researchgate.netnih.govescholarship.orgnih.govresearchgate.net

In these simulations, a system containing many molecules of this compound and a solvent is modeled. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. By analyzing these trajectories, researchers can observe the spontaneous formation of aggregates and characterize their size, shape, and lifetime.

Studies on analogous systems, such as TBP in dodecane, have shown that the aggregation is primarily driven by the dipole-dipole interactions between the polar phosphate head groups. researchgate.net The long dodecyl chain of this compound would likely enhance this aggregation tendency due to solvophobic effects in polar solvents or van der Waals interactions in non-polar environments.

Table 2: Typical Parameters for Molecular Dynamics Simulations of Alkyl Phosphates in Organic Solvents

| Parameter | Typical Value/Method |

| Force Field | OPLS-AA, AMBER, GAFF |

| Solvent | Dodecane, Water (explicit) |

| System Size | 100s to 1000s of molecules |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to Microseconds |

| Ensemble | NPT (isothermal-isobaric) |

This table presents interactive data. You can sort and filter the information as needed.

While this compound is a triester and therefore cannot act as a hydrogen bond donor, the phosphoryl oxygen is a strong hydrogen bond acceptor. Computational methods can be used to characterize the hydrogen bonds that may form between this compound and protic molecules, such as water or alcohols, that might be present as co-solvents or impurities. researchgate.netnih.govarxiv.orgresearchgate.netrsc.org

Quantum chemical calculations can determine the geometry and energy of these hydrogen bonds. Advanced techniques like the Quantum Theory of Atoms in Molecules (AIM) can be used to analyze the electron density at the bond critical points to quantify the strength and nature of these interactions. In MD simulations, the formation and breaking of hydrogen bonds can be tracked over time, providing information on their lifetimes and the structure of the resulting networks.

Beyond hydrogen bonding, other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, are crucial for the supramolecular assembly of this compound. These interactions are inherently included in the force fields used for MD simulations and are responsible for the cohesion of the liquid state and the formation of aggregates.

The interactions between this compound (solute) and the surrounding solvent molecules determine its solubility and its behavior in solution. Computational models can provide a molecular-level picture of these interactions. researchgate.netchemrxiv.org

By performing MD simulations of a single this compound molecule in a box of solvent, one can analyze the structure of the solvent around the solute. This is often done by calculating radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from an atom in the solute. For example, the RDF between the phosphoryl oxygen and hydrogen atoms of a protic solvent would reveal the extent of hydrogen bonding.

Furthermore, the free energy of solvation, which is a measure of how favorably a solute dissolves in a solvent, can be calculated using various computational techniques. This allows for the prediction of solubility in different solvents and provides a deeper understanding of the thermodynamic driving forces behind solvent-solute interactions. For this compound, such studies would elucidate its amphiphilic nature, with the polar phosphate headgroup interacting favorably with polar solvents and the long dodecyl tail with non-polar environments.

Reaction Pathway Modeling and Mechanism Elucidation

Theoretical and computational chemistry provides powerful tools for investigating the reaction pathways and elucidating the complex mechanisms involving this compound. By modeling the interactions of molecules at an atomic level, researchers can map out the energetic landscapes of chemical reactions, identify transient intermediates, and determine the most probable routes for transformation. These computational approaches are essential for understanding reaction kinetics and thermodynamics where experimental observation is challenging.

For organophosphorus compounds like this compound, detailed chemical kinetic reaction mechanisms can be developed based on principles of bond additivity and hierarchical reaction models. osti.govunt.edu These models often build upon knowledge from smaller, related organophosphorus compounds to predict the behavior of larger molecules. osti.govunt.edu Computational studies, such as those employing ab initio methods, are used to calculate the thermochemistry of various organophosphorus intermediates and assess the accuracy of estimated rate constants in reaction mechanisms. researchgate.net Such studies have revealed that estimating reaction rates for phosphorus-oxygen (P-O) bond chemistry based on analogies with carbon-oxygen (C-O) bonds can be unreliable, highlighting the need for specific theoretical investigations into organophosphorus pathways. researchgate.net

Theoretical Studies of Catalytic Pathways

Theoretical modeling is instrumental in understanding how catalysts can influence the reaction pathways of organophosphorus compounds. This is particularly relevant in the context of hydrolysis, a key reaction for both the synthesis and degradation of phosphate esters. Quantum chemistry methods, often combined with continuum solvation models, have been applied to evaluate proposed mechanisms for the hydrolysis of phosphate esters. nih.gov

One area of focus is the substrate-assisted catalysis (SAC) mechanism, where the substrate itself participates in the catalytic process. nih.gov Theoretical evaluations of the SAC mechanism for the hydrolysis of phosphate monoester dianions have shown that the orientation of protons on the phosphate group has significant implications for the nature of the transition state. nih.gov For instance, the attack of hard nucleophiles like the hydroxide (B78521) ion (OH-) on a singly protonated phosphate monoester is favored when the phosphate's hydrogen atom is oriented toward the leaving group. nih.gov

In the context of enzyme-catalyzed reactions, hybrid quantum mechanical/molecular mechanical (QM/MM) calculations are a key tool. These methods allow for the study of reactions within the complex environment of an enzyme's active site. rutgers.edu Studies on enzymes like RNase A, which catalyzes the hydrolysis of phosphate diesters, have used QM/MM calculations to elucidate the roles of specific amino acid residues. rutgers.edu For example, such models can identify which residues act as general bases or acids to activate nucleophiles (like water) and stabilize high-energy transition states. rutgers.edu While not specific to this compound, these studies on enzymes like phosphotriesterases provide a framework for predicting how it might be catalytically hydrolyzed. acs.org Theoretical investigations into dinuclear metal complexes have also shown how these catalysts can promote phosphate diester cleavage through mechanisms involving direct nucleophilic attack by a bridging hydroxide ligand. nih.gov

Predictive Modeling of Degradation Mechanisms

Predictive modeling is a critical component of assessing the environmental fate and persistence of chemical compounds. For this compound, computational models can predict its degradation pathways and rates under various environmental conditions, such as thermal stress or hydrolysis.

Theoretical studies combined with experimental analysis have been used to investigate the thermal decomposition of related organophosphates. For example, the pyrolysis of 1-butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) was studied using density functional theory (DFT) to calculate major bond energies, which were then correlated with experimentally identified degradation products. researchgate.net This integrated approach helps to construct a reliable picture of the degradation mechanism. researchgate.net

Table 1: Calculated Bond Dissociation Energies for [Bmim][DBP] This table is based on data for a related dibutyl phosphate compound and illustrates the type of data generated in theoretical degradation studies.

| Bond | Dissociation Energy (kJ/mol) |

| P-O | 370.8 |

| C-N | 464.7 |

| P=O | 544.3 |

| C-H | 414.0 |

| C-C | 348.0 |

| (Data derived from theoretical calculations on 1-butyl-3-methylimidazolium dibutyl phosphate as presented in related research researchgate.net) |

The results of such studies indicate that thermal degradation proceeds through the cleavage of the weakest bonds first. For [Bmim][DBP], pyrolysis leads to products like short-chain alkanes and alkenes, imidazole (B134444) derivatives, and various esters. researchgate.net The final stage of degradation involves the decomposition of the remaining phosphate-containing products. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models are developed to predict the degradation rates of entire classes of compounds. For organophosphorus pesticides, 3D-QSAR models have been created to predict degradation half-lives in soil. researchgate.net These models use molecular descriptors derived from 3D molecular interaction fields (MIF) and have shown that the size, shape, and hydrophobic interactions of the molecules are key parameters influencing their degradation half-life. researchgate.net Similarly, predictive models for the hydrolytic breakdown of organophosphorus compounds have been developed using parameters like association constants from hydrogen bond formation, molecular volume, and lowest unoccupied molecular orbital (LUMO) energy. tandfonline.com These computational tools are invaluable for forecasting the environmental behavior of compounds like this compound without extensive experimental testing.

Analytical Methodologies for Dibutyl Dodecyl Phosphate Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features of dibutyl dodecyl phosphate (B84403). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. For organophosphorus compounds like dibutyl dodecyl phosphate, ³¹P NMR is particularly informative. huji.ac.il

³¹P NMR: The phosphorus-31 nucleus is NMR-active and provides a distinct signal corresponding to the phosphate group in this compound. The chemical shift of the ³¹P signal is highly sensitive to its electronic environment, offering valuable information about the phosphate ester linkage. huji.ac.il Generally, ³¹P NMR spectra are acquired with proton decoupling to simplify the spectrum by removing spin-spin couplings with neighboring protons. huji.ac.il However, coupled spectra can be used to determine coupling constants, which provide further structural details. huji.ac.il

¹H NMR: Proton NMR spectroscopy provides information about the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the butyl and dodecyl chains. The integration of these signals corresponds to the number of protons in each chemical environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. magritek.com In this compound, separate signals would be observed for the carbon atoms of the butyl and dodecyl alkyl chains, as well as for the carbons directly bonded to the phosphate oxygen atoms. Coupling between ¹³C and ³¹P nuclei can also be observed, providing additional structural confirmation. nih.gov

A study on related organophosphorus compounds, such as dibutyl butylphosphonate, provides insight into the expected spectral data. rsc.org

Table 1: Representative NMR Data for a Related Organophosphorus Compound (Dibutyl butylphosphonate)

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| ¹H | 3.95-3.86 | m | |

| 1.66-1.41 | m | ||

| 1.34-1.25 | m | ||

| 0.85-0.78 | m | ||

| ¹³C | 65.1 | d | JC-P = 6.7 |

| 32.6 | d | JC-P = 6.0 | |

| 25.2 | d | JC-P = 146.4 | |

| 24.5 | |||

| 23.7 | d | JC-P = 17.2 | |

| 18.8 | |||

| 13.6 | |||

| 13.5 | |||

| ³¹P | 33.12 |

Data adapted from a study on dibutyl butylphosphonate and is for illustrative purposes. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for the P=O (phosphoryl) group, P-O-C linkages, and C-H bonds of the alkyl chains. Fourier Transform Infrared (FTIR) spectroscopy is a modern application of this technique that allows for the monitoring of degradation products like dibutyl phosphoric acid in related systems. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is also sensitive to the vibrations of functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and assign the Raman spectral bands of related organophosphate compounds. mdpi.comnih.gov

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic structure around a specific element. researchgate.netmdpi.com It is particularly useful for studying the coordination environment of metal ions in complexes. springernature.com When this compound interacts with metal ions, XAFS can be used to determine the number and type of neighboring atoms, as well as the interatomic distances in the resulting metal-phosphate complexes. researchgate.netrsc.org The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), both of which provide detailed structural information. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. These methods are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. brjac.com.br While some organophosphates can be analyzed by GC-MS, the thermal stability of this compound would need to be considered. nih.govresearchgate.net Derivatization may sometimes be required to improve the volatility and thermal stability of polar analytes for GC-MS analysis. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio information, allowing for the identification and quantification of the target compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are powerful and versatile techniques for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. wikipedia.orgeag.com

HPLC: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, reversed-phase HPLC with a C18 column is a common approach. researchgate.net The choice of mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is crucial for achieving good separation. pjoes.com A UV detector can be used for quantification if the analyte possesses a suitable chromophore. eag.com

LC-MS: The coupling of HPLC with a mass spectrometer provides a highly sensitive and selective analytical method. pku.edu.cncdc.gov After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. wikipedia.org Techniques like electrospray ionization (ESI) are commonly used for the analysis of polar and non-volatile compounds. cdc.gov LC-tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and lower detection limits by performing a second stage of mass analysis on fragmented ions. nih.gov

Ion Chromatography (IC) for Phosphate Species

Ion Chromatography (IC) is a robust analytical technique extensively utilized for the determination of various phosphorus species, including organic species like alkyl phosphates. rsc.orgnih.gov The method is particularly effective for separating and quantifying ionic compounds from complex matrices. researchgate.net For phosphate species, IC typically employs ion-exchange mechanisms to separate analytes based on their charge and affinity for a stationary phase. nih.gov

The analysis of alkyl phosphates such as dibutyl phosphate (DBP), a compound structurally related to this compound, is well-documented. researchgate.netresearchgate.net In these analyses, DBP is separated from other components, such as monobutyl phosphate (MBP) and inorganic phosphate, using an anion-exchange column. researchgate.netiaea.org The separation is followed by suppressed conductivity detection, a common detection method in IC that enhances the sensitivity by reducing the background conductivity of the eluent. researchgate.net

The versatility of IC allows for the use of various eluents, including carbonate/hydrogencarbonate and hydroxide (B78521) systems, which can be optimized for specific separations. nih.gov The development of gradient elution capabilities, facilitated by technologies like on-line electrolytic hydroxide generators, has improved sensitivity and reduced analysis times for complex samples containing multiple anions. nih.gov IC has proven to be a rapid and reliable method, with analysis times for DBP being as short as 30 minutes, a significant improvement over older, conventional methods. researchgate.net The technique demonstrates high sensitivity, with the ability to quantify DBP down to parts-per-million (ppm) levels. researchgate.net

Table 1: Example of Ion Chromatography (IC) Conditions for Dibutyl Phosphate (DBP) Analysis

| Parameter | Conditions |

|---|---|

| Technique | Ion Chromatography (IC) with suppressed conductivity detection |

| Separation Mode | Anion Exchange |

| Analyte | Dibutyl phosphate (DBP) |

| Sample Matrix | Organic phase (e.g., TBP-NPH) after alkaline extraction |

| Quantification Limit | ~1 ppm |

| Relative Standard Deviation (RSD) | 3% |

This table summarizes typical conditions derived from documented methods for DBP analysis. researchgate.net

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) provides a simple, rapid, and cost-effective method for the separation and semi-quantitative or quantitative determination of organophosphorus compounds. A TLC technique has been specifically developed for the separation of dibutylphosphoric acid (HDBP) from mixtures containing monobutylphosphoric acid (H2MBP) and tributyl phosphate (TBP). rsc.org

This methodology utilizes a composite stationary phase of silica (B1680970) gel-cellulose on a TLC plate. rsc.orgiaea.org The separation allows for the clear distinction between the different butyl phosphate species. Following separation, the spot corresponding to HDBP can be isolated for quantification. rsc.org Detection on the TLC plate can be achieved with high sensitivity, with detection limits of less than 1 microgram for HDBP. rsc.org

For quantitative analysis, the isolated HDBP can be determined using an indirect spectrophotometric method. One such method involves measuring the reduction in color intensity of a thorium-thoron complex at a specific wavelength (e.g., 545 nm), which is proportional to the concentration of HDBP. rsc.org This approach is suitable for determining HDBP in the microgram range (e.g., 40–260 µg). rsc.org Compounds on TLC plates can also be visualized by spraying with specific reagents, such as a cerium sulfate-ammonium molybdate (B1676688) solution, followed by heating. orgsyn.org

Table 2: Thin Layer Chromatography (TLC) System for Dibutylphosphoric Acid (HDBP)

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel - cellulose (B213188) (1:1) plate |

| Analytes | Dibutylphosphoric acid (HDBP), Monobutylphosphoric acid (H2MBP), Tributyl phosphate (TBP) |

| Detection Limit | < 1 µg |

| Quantitative Method | Indirect spectrophotometry after elution |

| Quantitative Range | 40–260 µg |

This table outlines a TLC method developed for the separation and determination of HDBP. rsc.orgiaea.org

Development of Advanced Hyphenated Analytical Systems

The analysis of organophosphorus compounds like this compound benefits immensely from the development of advanced hyphenated analytical systems. These techniques couple a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a highly sensitive and specific detection method, most commonly mass spectrometry (MS). ajrconline.orgasdlib.orgijarnd.com This combination enhances analytical performance, providing both quantitative data and structural information for unambiguous compound identification, even in complex matrices. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organophosphates. For non-volatile compounds like dibutyl phosphate (DBP), a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. google.comscirp.org Common derivatization agents include diazomethane, to form methyl esters, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) esters. google.comcdc.gov The derivatized sample is then injected into the GC-MS system, where compounds are separated on a column and subsequently identified and quantified by the mass spectrometer. google.com This method is highly reliable, and the use of mass-labeled internal standards can further improve quantitative accuracy. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become a preferred method for analyzing a wide range of organophosphate esters (OPEs). walisongo.ac.idresearchgate.net A key advantage of LC-MS is its ability to analyze many polar and non-volatile compounds directly without derivatization. nih.gov The technique offers excellent sensitivity and selectivity, allowing for the comprehensive determination of parent OPEs and their degradation products. nih.govmdpi.com Modern LC-MS/MS methods can achieve very low limits of quantification, often in the nanogram per gram (ng/g) or nanogram per liter (ng/L) range, with high precision and accuracy. researchgate.netnih.gov The use of isotopically labeled internal standards is often employed to compensate for matrix effects, which can suppress or enhance the analyte signal. researchgate.net For OPEs, LC-MS/MS has demonstrated superior performance compared to GC-based methods, especially for complex samples at low concentrations. walisongo.ac.id

Table 3: Example of GC-MS Parameters for Dibutyl Phosphate (DBP) Analysis

| Parameter | Description |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Injection | 1 µL, splitless |

| Carrier Gas | Helium |

| Column | e.g., DB-5 MS or equivalent |

| Injector Temperature | 220 °C |

| Column Temperature Program | Isothermal (e.g., 155 °C) or programmed ramp |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) |

| Approx. Retention Time | ~4 min for DBP derivative |

This table provides a summary of typical GC-MS conditions based on established methods. cdc.gov

Table 4: Example of LC-MS/MS Parameters for Organophosphate Ester (OPE) Analysis

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase (e.g., ZORBAX C18, 1.8 µm) |

| Mobile Phase | Gradient elution with water (containing additives like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol, acetonitrile). nih.govmdpi.com |

| Injection Volume | 5-20 µL |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table outlines common LC-MS/MS conditions for the analysis of various organophosphate esters. nih.govmdpi.com

Environmental Transformation Pathways of Dibutyl Dodecyl Phosphate

Abiotic Degradation Processes in Environmental Compartments

The primary abiotic degradation pathways for organophosphate esters in the environment are hydrolysis and phototransformation. These processes are critical in breaking down the parent compound into simpler, often less toxic, substances.

Hydrolysis Kinetics in Aquatic Systems

Hydrolysis is a significant degradation pathway for OPEs in aquatic environments. The rate of hydrolysis is influenced by the chemical structure of the OPE, as well as environmental factors such as pH and temperature. The hydrolysis of dialkyl phosphates, a class to which dibutyl dodecyl phosphate (B84403) belongs, involves the cleavage of the phosphate ester bonds.

The general mechanism for the hydrolysis of a dialkyl phosphate can proceed via two main pathways: cleavage of the P-O bond or the C-O bond. In most cases, the nucleophilic attack occurs on the phosphorus atom of the P=O unit, leading to the cleavage of the P-O bond. nih.gov The rate of this reaction is pH-dependent. nih.gov

Studies on various dialkyl aryl phosphorothioates have shown that hydrolysis occurs at both the alkyl-phosphate and aryl-phosphate bonds. oup.com For a compound like dibutyl dodecyl phosphate, hydrolysis would likely lead to the formation of dibutyl phosphate, monobutyl dodecyl phosphate, and ultimately, phosphoric acid, butanol, and dodecanol (B89629). The hydrolysis of tributyl phosphate (TBP), a structurally similar compound, proceeds through the intermediates dibutyl phosphate (DBP) and monobutyl phosphate (MBP). acs.org

Table 1: General Factors Influencing Hydrolysis of Organophosphate Esters

| Factor | Influence on Hydrolysis Rate |

| pH | The rate of hydrolysis can be significantly affected by the pH of the surrounding water, with different OPEs showing varying stability across the pH spectrum. nih.gov |

| Temperature | Generally, an increase in temperature leads to an increase in the rate of hydrolysis. |

| Chemical Structure | The nature of the alkyl and aryl groups attached to the phosphate core influences the susceptibility of the ester bonds to cleavage. |

Phototransformation Mechanisms under Environmental Conditions

Phototransformation, or photodegradation, is another key abiotic process that contributes to the breakdown of OPEs in the environment, particularly in surface waters and the atmosphere where they are exposed to sunlight. The efficiency of photodegradation depends on the OPE's ability to absorb light and the presence of photosensitizers in the environment.

The photocatalytic degradation of OPEs often involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the organic moieties of the phosphate ester. tandfonline.commdpi.com Studies on various OPEs have identified hydroxylation, oxidation, dealkylation, and dechlorination (for chlorinated OPEs) as major degradation pathways. tandfonline.commdpi.com For this compound, phototransformation would likely involve the oxidation and cleavage of the butyl and dodecyl chains.

The energy required for the first excited state transition of an OPE molecule from the UV spectrum can be used to characterize its photodegradation ability; lower energy requirements suggest higher photodegradation efficiency. mdpi.com

Biodegradation Studies and Mechanisms

Biodegradation by microorganisms is a crucial pathway for the removal of OPEs from the environment. A wide range of bacteria have been identified that can utilize OPEs as a source of carbon, phosphorus, or both.

Identification of Microbial Degradation Pathways and Intermediates

The biodegradation of OPEs typically proceeds through a stepwise hydrolysis of the ester bonds, catalyzed by microbial enzymes such as phosphatases. nih.gov For tributyl phosphate (TBP), a well-studied analogue of this compound, biodegradation is initiated by the hydrolysis of one of the butyl ester linkages to form dibutyl phosphate (DBP) and butanol. acs.orgnih.gov DBP can then be further degraded to monobutyl phosphate (MBP) and finally to inorganic phosphate. acs.org The released butanol can be utilized by microorganisms as a carbon and energy source. nih.gov

It is plausible that the biodegradation of this compound would follow a similar pathway, with initial cleavage of either a butyl or the dodecyl group, followed by further degradation of the resulting dialkyl and monoalkyl phosphate intermediates.

Table 2: Potential Biodegradation Intermediates of this compound

| Parent Compound | Primary Intermediate | Secondary Intermediate | Final Products |

| This compound | Dibutyl Phosphate and Dodecanol | Monobutyl Phosphate and Butanol | Phosphoric Acid, Butanol, Dodecanol |

| Butyl Dodecyl Phosphate and Butanol |

Characterization of Specific Microbial Strains Involved in Biotransformation

Numerous bacterial strains capable of degrading OPEs have been isolated and characterized from various environments. For instance, several potent bacterial strains capable of using tributyl phosphate (TBP) as a sole carbon and phosphorus source have been identified. nih.gov These include species from the genera Alcaligenes, Providencia, Delftia, Ralstonia, and Bacillus. nih.gov Sphingobium sp. has also been identified as a TBP degrader. nih.gov

Mixed microbial cultures, such as those found in aerobic granular biofilms, have also been shown to be effective in the biodegradation of TBP. nih.gov These biofilms exhibit high phosphatase activity, which is essential for the initial hydrolysis of the phosphate ester. nih.gov While no specific microbial strains have been reported for the degradation of this compound, it is likely that some of the same strains that degrade TBP and other dialkyl phosphates would also be capable of its biotransformation.

Environmental Distribution and Transport Mechanisms

The environmental distribution and transport of OPEs are governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partitioning coefficient (Kow). osti.gov OPEs are considered semi-volatile organic compounds and can be transported over long distances in the atmosphere. ifremer.fr

Due to their relatively high water solubility and mobility, OPEs are frequently detected in various aquatic environments, including surface water, groundwater, and wastewater. mdpi.com Their transport in aquatic systems is a significant pathway for their distribution. acs.orgacs.org Some OPEs, particularly chlorinated ones, are persistent and mobile in surface waters. acs.orgacs.org

Adsorption and Desorption Behavior in Soil and Sediment Matrices

No studies were identified that investigated the adsorption and desorption characteristics of this compound in soil or sediment. Therefore, key parameters used to describe this behavior, such as the soil-water partition coefficient (Kd), the organic carbon-water (B12546825) partition coefficient (Koc), and Freundlich or Langmuir adsorption isotherms, are not available for this compound. This lack of data prevents an assessment of its mobility and persistence in terrestrial and aquatic environments.

Volatilization Potential and Air-Water Exchange Dynamics

Similarly, there is no available information on the volatilization potential of this compound from water surfaces. The Henry's Law constant, a critical parameter for estimating the air-water exchange of a chemical, has not been reported for this compound. Consequently, it is not possible to determine whether this compound is likely to be transported from water bodies into the atmosphere.

In the absence of direct data, environmental fate modeling often relies on Quantitative Structure-Activity Relationships (QSARs) to estimate the physicochemical properties and environmental behavior of chemicals. However, the user's strict requirement to focus solely on existing data for this compound precludes the use of such estimations in this article.

Further research and experimental studies are necessary to determine the environmental transformation pathways of this compound and to accurately assess its potential environmental risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.